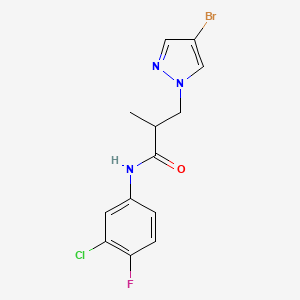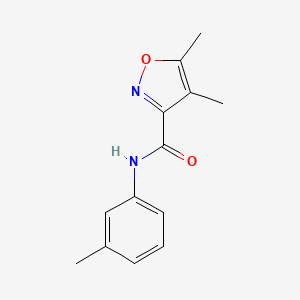![molecular formula C18H20N4O B10952012 (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10952012.png)
(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes an indole ring, a pyrazole ring, and a propenamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The starting material, 5-methylindole, undergoes alkylation with an appropriate alkyl halide to form 2-(5-methyl-1H-indol-3-yl)ethylamine.
Formation of the Pyrazole Derivative: Concurrently, 1-methyl-1H-pyrazole is synthesized through cyclization reactions involving hydrazine and acetylacetone.
Coupling Reaction: The indole and pyrazole derivatives are then coupled through a condensation reaction with acryloyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole and pyrazole derivatives.
Applications De Recherche Scientifique
(E)-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studied for its effects on cellular pathways and potential as a drug candidate.
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing cellular pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE: shares structural similarities with other indole and pyrazole derivatives, such as:
Propriétés
Formule moléculaire |
C18H20N4O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C18H20N4O/c1-13-3-5-17-16(9-13)15(11-20-17)7-8-19-18(23)6-4-14-10-21-22(2)12-14/h3-6,9-12,20H,7-8H2,1-2H3,(H,19,23)/b6-4+ |
Clé InChI |
JSHSWMUJTVJGPO-GQCTYLIASA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CN(N=C3)C |
SMILES canonique |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CN(N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10951941.png)
![N'-[(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10951949.png)

![2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B10951961.png)
![N-(2-ethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10951969.png)
![1-methyl-4-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10951976.png)

![2,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B10951990.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10951999.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide](/img/structure/B10952009.png)

![Dimethyl 5-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10952022.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10952029.png)
![2-{3-[2-(2-chlorophenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B10952044.png)
